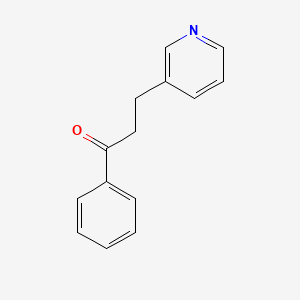

1-Phenyl-3-(pyridin-3-yl)propan-1-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenyl-3-pyridin-3-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(13-6-2-1-3-7-13)9-8-12-5-4-10-15-11-12/h1-7,10-11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZLPVAXOHPRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Phenyl 3 Pyridin 3 Yl Propan 1 One and Analogues

Direct Synthetic Routes to 1-Phenyl-3-(pyridin-3-yl)propan-1-one

Direct synthetic approaches to this compound aim to construct the molecule in a limited number of steps from readily available starting materials. These methods often involve the formation of a key carbon-carbon bond to link the phenyl and pyridinyl moieties via a three-carbon chain.

Aldol Condensation Approaches and Variations

Aldol condensation is a cornerstone reaction in the synthesis of β-hydroxy ketones and their corresponding α,β-unsaturated ketones, which are direct precursors to compounds like this compound. The reaction typically involves the base- or acid-catalyzed reaction between an enol or enolate and a carbonyl compound. In the context of synthesizing the target molecule, this would involve the reaction of acetophenone (B1666503) with 3-pyridinecarboxaldehyde.

The initial product of the Aldol addition is a β-hydroxy ketone, which can then be dehydrated to form the corresponding chalcone (B49325), (E)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one. Subsequent reduction of the carbon-carbon double bond of the chalcone yields the desired this compound.

Variations of the Aldol condensation, such as the Claisen-Schmidt condensation, are particularly relevant. This reaction occurs between an aldehyde or ketone and a carbonyl compound lacking an α-hydrogen, which is the case for 3-pyridinecarboxaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, or an acid catalyst. doubtnut.combrainly.inunpak.ac.id The use of sulfonic acid-functionalized ionic liquids has also been reported to effectively catalyze Claisen-Schmidt condensations, leading to high yields of chalcones. acs.org

A study on the synthesis of pyrazoline derivatives utilized an Aldol condensation method to react 2-acetyl pyridine (B92270) with terephthalaldehyde (B141574) in an ethanol (B145695) solution, followed by a reaction with phenylhydrazine. unpak.ac.id This demonstrates the applicability of this condensation for creating complex heterocyclic structures originating from pyridinyl ketones.

Michael Addition Reactions for Carbon-Carbon Bond Formation

The Michael addition, or conjugate addition, is another powerful tool for forming the carbon-carbon bonds necessary for the propanone backbone. bartleby.com This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

For the synthesis of this compound, one possible Michael addition route would involve the reaction of a phenyl-based nucleophile, such as a phenyl Grignard reagent or a Gilman reagent (lithium diphenylcuprate), with a suitable pyridinyl-substituted α,β-unsaturated carbonyl compound. For instance, the reaction of such a nucleophile with 3-(pyridin-3-yl)acryloyl chloride would lead to the formation of the desired product.

Alternatively, a pyridinyl nucleophile could be added to a phenyl-substituted α,β-unsaturated carbonyl compound. However, the former approach is often more synthetically accessible. The use of organometallic nucleophiles in Michael additions to olefinic pyridines has been explored, highlighting the potential for this strategy. nsf.gov

The thia-Michael addition, a variation of the Michael reaction, involves the addition of a thiol to an α,β-unsaturated carbonyl compound. cbijournal.com While not directly forming the carbon backbone of the target molecule, it showcases the utility of Michael additions in modifying related structures. For example, 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have been synthesized via the Michael addition of thiophenol to chalcones. cbijournal.comnih.gov

One-Step Reaction Protocols for Propanone Backbone Construction

The development of one-pot or one-step reaction protocols is a significant goal in modern organic synthesis, aiming to improve efficiency and reduce waste. For the construction of the propanone backbone of this compound and its analogues, several multicomponent reactions have been developed.

One such approach involves the Mannich reaction, a three-component condensation of an active hydrogen compound (like acetophenone), an aldehyde (like 3-pyridinecarboxaldehyde), and an amine. researchgate.netresearchgate.net While this typically leads to β-amino carbonyl compounds, modifications and subsequent reactions can provide access to the desired propanone structure.

Another strategy is the three-component heteroannulation reaction, which can be used to synthesize polysubstituted pyridines. organic-chemistry.orgcore.ac.uk By modifying the Bohlmann-Rahtz reaction, a one-pot synthesis can combine a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) to produce pyridines with high regioselectivity. organic-chemistry.org This methodology could be adapted to synthesize the pyridinyl moiety of the target compound.

Furthermore, one-pot syntheses of pyrazolo[3,4-b]pyridin-6-ones have been developed from 5-aminopyrazoles and azlactones, showcasing the versatility of multicomponent reactions in constructing complex heterocyclic systems. nih.gov The synthesis of 1-aryl-3-trifluoromethylpyrazoles has also been achieved in a one-pot reaction using nitrile imines and a surrogate for acetylene (B1199291). nih.gov

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in the synthesis of this compound and its derivatives, offering pathways to improved yields, milder reaction conditions, and enhanced selectivity. Both heterogeneous and homogeneous catalytic systems have been effectively employed.

Heterogeneous Catalysis in Synthesis (e.g., Al₂O₃)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. Alumina (B75360) (Al₂O₃) is a versatile solid support and catalyst that has been used in various organic transformations.

A notable example is the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, an analogue of the target compound. This was achieved through a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one (B1213515) in the presence of solid Al₂O₃ at room temperature, resulting in a 52% yield. mdpi.com This demonstrates the potential of Al₂O₃ to facilitate complex bond formations under mild conditions.

Furthermore, CsOH/γ-Al₂O₃ has been used as a catalyst for the one-pot, three-component synthesis of 1,3-diaryl-3-arylamino-propan-1-one derivatives, highlighting the utility of supported catalysts in multicomponent reactions. researchgate.net

The table below summarizes the use of Al₂O₃ in the synthesis of related compounds.

| Reactants | Catalyst | Product | Yield | Reference |

| 1H-pyrazole, 1-phenylprop-2-yn-1-one | Al₂O₃ | 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 52% | mdpi.com |

| Acetophenone, aromatic aldehydes, guanidine (B92328) hydrochloride | CsOH/γ-Al₂O₃ | Pyrimidines | - | researchgate.net |

Homogeneous Catalysis Applications (e.g., Ionic Liquids, PPA)

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in organic synthesis. Ionic liquids and polyphosphoric acid (PPA) are prominent examples relevant to the synthesis of this compound derivatives.

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are considered "green" solvents due to their low vapor pressure and potential for recyclability. researchgate.netnih.gov

Several studies have demonstrated the effectiveness of ionic liquids in catalyzing the synthesis of chalcones, which are key intermediates for the target molecule. acs.orgasianpubs.orgresearchgate.net For instance, sulfonic acid-functionalized ionic liquids have been used as dual catalysts and solvents for the Claisen-Schmidt condensation, achieving yields of 85-94%. acs.org Phosphonium-based ionic liquids have also been employed for the efficient synthesis of chalcones under mild conditions. researchgate.net

The table below presents a selection of ionic liquids used in chalcone synthesis.

| Ionic Liquid Type | Reaction | Yield | Reference |

| Sulfonic acid-functionalized | Claisen-Schmidt condensation | 85-94% | acs.org |

| Aldehyde-functionalized | Aldol condensation | 83-92% | asianpubs.org |

| Phosphonium-based | Claisen-Schmidt condensation | High | researchgate.net |

| [Bmim]OH | Aldol reaction | up to 96.7% | researchgate.net |

Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is a strong mineral acid and a powerful dehydrating agent, widely used as a catalyst for cyclization and acylation reactions. atamanchemicals.comunishivaji.ac.inccsenet.orgresearchgate.net It can promote the enolization of ketones and facilitate dehydration and cyclization steps in one-pot procedures. nih.gov

PPA has been effectively used in the synthesis of various cyclic ketones through intramolecular acylation. unishivaji.ac.in It has also been employed as a catalyst in the one-pot synthesis of flavanone (B1672756) derivatives from 2-hydroxyacetophenones and benzaldehydes. nih.gov A plausible mechanism involves PPA-promoted enolization, coupling with the aldehyde, and subsequent dehydrative cyclization. nih.gov

In a relevant example, PPA was used as a catalyst for the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one from 2-aminobenzophenone (B122507) and pentan-2,3-dione. nih.gov This highlights the utility of PPA in constructing complex heterocyclic systems containing a propanone moiety.

Enantioselective Synthesis Strategies for Chiral Analogues

The development of chiral analogues of this compound is of significant interest, necessitating stereocontrolled synthetic methods. Strategies to achieve high enantioselectivity include biocatalytic resolutions, asymmetric reductions, and catalyst-controlled nucleophilic additions.

Optically active α-substituted ketones are valuable building blocks in synthesis. scribd.com One effective biocatalytic method involves the asymmetric reduction of α,β-unsaturated ketones (enones) that have a pyridyl ring, using baker's yeast. scribd.com This process can yield optically active α-substituted ketones with high stereoselectivity. scribd.com The position of the nitrogen atom in the pyridine ring and the steric bulk of substituents are critical factors that influence the stereochemical outcome of the reduction. scribd.com Specifically, enones containing a 3-pyridyl ring undergo selective reduction. scribd.com

Enzymatic resolutions offer another powerful route. The lipase-catalyzed asymmetric acetylation of racemic 1-(2-pyridyl)ethanols using vinyl acetate has been reported. acs.org Candida antarctica lipase (B570770) (CAL) is particularly effective, producing the (R)-acetate and leaving the unreacted (S)-alcohol, both with excellent enantiomeric purity. acs.org For certain substrates, elevating the reaction temperature can significantly increase the reaction rate without compromising the high enantiospecificity. acs.org Similarly, transaminases (TAs) provide an environmentally favorable method for synthesizing enantiopure amines from prochiral ketones. rsc.org Immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully used to produce (R)-enantiomers of 1-phenylpropan-2-amine derivatives with high conversion and greater than 99% enantiomeric excess (ee). rsc.org

In addition to biocatalysis, metal-catalyzed asymmetric synthesis is a cornerstone of creating chiral molecules. A highly enantio- and chemo-selective alkylation of otherwise poorly reactive alkenyl pyridines can be achieved through copper catalysis. researchgate.net This method uses a combination of a Lewis acid to activate the substrate and a copper-chiral diphosphine ligand catalyst with Grignard reagents as nucleophiles. researchgate.net This approach demonstrates remarkable functional group tolerance. researchgate.net Furthermore, the development of novel chiral pyridine ligands is crucial for advancing asymmetric catalysis. acs.org Chiral N,B-bidentate ligands derived from a tunable chiral pyridine skeleton have enabled highly enantioselective iridium-catalyzed C–H borylation reactions. acs.org

A distinct strategy for producing chiral γ-amino ketones involves the umpolung (reactivity reversal) of imines. nih.gov The first direct catalytic asymmetric synthesis of γ-amino ketones was achieved using a cinchona alkaloid-derived phase-transfer catalyst, which facilitates the chemo-, regio-, diastereo-, and enantioselective C-C bond formation between imines and enones. nih.gov

Interactive Data Table: Enantioselective Methods for Pyridyl Ketone Analogues

| Method | Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Reduction | Baker's Yeast | Enones with a 3-pyridyl ring | α-Chiral Ketones | High stereoselectivity | scribd.com |

| Kinetic Resolution | Candida antarctica lipase (CAL) | Racemic 1-(2-pyridyl)ethanols | (R)-Acetate / (S)-Alcohol | Excellent | acs.org |

| Asymmetric Synthesis | (R)-Transaminase | Prochiral Ketones | (R)-1-Phenylpropan-2-amines | >99% | rsc.org |

| Asymmetric Alkylation | Cu-catalyst / Chiral Diphosphine | Alkenyl Pyridines | Alkylated Chiral Pyridines | Up to 95% | researchgate.net |

| Asymmetric C-C Bond Formation | Cinchona Alkaloid PTC | Imines and Enones | γ-Amino Ketones | Highly enantiomerically enriched | nih.gov |

Precursor-Based Synthetic Routes to this compound Analogues

The synthesis of this compound analogues often relies on the strategic modification of key precursors or the assembly of the core structure from simpler building blocks. These routes include transition-metal-catalyzed cross-coupling reactions, additions to activated alkenes, and multicomponent cyclocondensations.

A prominent strategy involves the Suzuki coupling reaction. For instance, the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea analogues begins with the coupling of monosubstituted nitrobenzenes with 3-pyridineboronic acid, catalyzed by a palladium complex, to form the core diaryl structure. nih.govmdpi.com This intermediate is then further functionalized to yield the final urea (B33335) derivatives. nih.govmdpi.comresearchgate.net

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for producing analogues through Michael addition reactions. nih.gov The addition of nucleophiles like thiols to the chalcone scaffold leads to the formation of β-mercapto ketone derivatives, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones. nih.gov Another precursor-based approach starts with activated alkynes. The reaction of 1H-pyrazole with 1-phenylprop-2-yn-1-one in the presence of alumina provides a straightforward, one-step route to 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, an analogue featuring two pyrazole (B372694) moieties. mdpi.comresearchgate.net

The construction of different heterocyclic systems attached to the phenylpropanone core is another fruitful avenue. The Friedländer quinoline (B57606) synthesis, a condensation reaction, can be used to produce 1-(4-phenylquinolin-2-yl)propan-1-one from 2-aminobenzophenone and pentan-2,3-dione. acs.orgnih.gov This method effectively builds a quinoline ring system as an analogue to the pyridine ring. acs.orgnih.gov Similarly, pyrazole-containing analogues can be synthesized via one-pot (3+2)-cycloaddition reactions. nih.gov This involves the in-situ generation of nitrile imines from hydrazonoyl halides, which then react with an acetylene surrogate to form 1-aryl-3-trifluoromethylpyrazoles. nih.gov

Interactive Data Table: Precursor-Based Routes to Analogues

| Precursor(s) | Key Reaction | Analogue Structure | Reference |

|---|---|---|---|

| Monosubstituted nitrobenzene, 3-Pyridineboronic acid | Suzuki Coupling | 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea | nih.govmdpi.com |

| Chalcone (1,3-diaryl-2-propen-1-one), Phenylthiol | Michael Addition | 1,3-Diphenyl-3-(phenylthio)propan-1-one | nih.gov |

| 1H-Pyrazole, 1-Phenylprop-2-yn-1-one | Michael Addition | 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | mdpi.comresearchgate.net |

| 2-Aminobenzophenone, Pentan-2,3-dione | Friedländer Synthesis | 1-(4-Phenylquinolin-2-yl)propan-1-one | acs.orgnih.gov |

| Hydrazonoyl halide, Acetylene surrogate | (3+2) Cycloaddition | 1-Aryl-3-trifluoromethylpyrazole | nih.gov |

| Benzoylacetaldehyde, Methylamine hydrochloride | Condensation/Reduction | 3-Methylamino-1-phenyl-1-propanol | google.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridines and their derivatives is an area of growing importance, aiming to reduce environmental impact through the use of sustainable materials, safer solvents, and more efficient processes. nih.gov

A key principle is the use of renewable feedstocks. Glycerol (B35011), a co-product of biodiesel manufacturing, has been investigated as a sustainable starting material for producing pyridine bases. researchgate.net The aminocyclization of glycerol with ammonia, often over solid acid catalysts like ZSM-5 zeolites, presents a potential alternative to petroleum-based routes. researchgate.net Routes to pyridines have also been developed from other biomass sources, such as lignin (B12514952) and C5/C6 sugars derived from plant matter. acsgcipr.org

The use of environmentally benign solvents and catalysts is another central tenet. Water is an ideal green solvent, and several pyridine synthesis methods have been adapted for aqueous media. rsc.org The Guareschi–Thorpe reaction for synthesizing hydroxy-cyanopyridines can be performed efficiently in an aqueous medium using ammonium carbonate, which acts as both the nitrogen source and a reaction promoter. rsc.org This multicomponent approach is eco-friendly and simplifies work-up, as the product often precipitates from the reaction mixture. rsc.org Other green techniques include the use of ultrasound irradiation and microwave-assisted synthesis, which can enhance reaction rates and yields, often under solvent-free conditions. nih.govresearchgate.net

The development of one-pot and multicomponent reactions (MCRs) embodies the principles of atom economy and process efficiency. nih.gov These strategies reduce the number of synthetic steps, minimizing waste from intermediate purifications and solvent usage. nih.gov The synthesis of fused heterocyclic systems containing a pyrazole ring has been achieved under green conditions, highlighting the move towards more sustainable synthetic protocols. researchgate.net

Interactive Data Table: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Application/Method | Example | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Synthesis from biomass byproducts | Production of pyridine bases from glycerol | researchgate.net |

| Use of Renewable Feedstocks | Synthesis from biomass components | Production of pyridines from lignin and sugars | acsgcipr.org |

| Safer Solvents/Reagents | Use of aqueous media | Guareschi–Thorpe synthesis in water with ammonium carbonate | rsc.org |

| Energy Efficiency | Alternative energy sources | Ultrasound-assisted synthesis of chalcone derivatives | researchgate.net |

| Waste Prevention (Atom Economy) | Multicomponent Reactions (MCRs) | One-pot synthesis of pyridine derivatives | nih.govrsc.org |

| Catalysis | Use of recyclable solid acids | ZSM-5 zeolite catalysts in glycerol conversion | researchgate.net |

Reactivity and Chemical Transformations of 1 Phenyl 3 Pyridin 3 Yl Propan 1 One

Carbonyl Group Reactivity of the Propanone Moiety

The ketone functionality is a primary site for chemical reactions, including nucleophilic additions and condensation reactions, leading to a diverse array of derivatives.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in 1-phenyl-3-(pyridin-3-yl)propan-1-one is susceptible to attack by various nucleophiles. A classic example of a reaction that can produce the core structure of this compound is the Mannich reaction. This three-component condensation involves an active hydrogen compound (acetophenone), an aldehyde (formaldehyde, which generates an in situ iminium ion), and a primary or secondary amine. thermofisher.comwikipedia.org In a related sense, the synthesis of analogous structures can be achieved through the Michael addition of a nucleophile to an α,β-unsaturated ketone precursor. For instance, the reaction of 1-phenylprop-2-yn-1-one (B1213515) with 1H-pyrazole in the presence of solid Al2O3 at room temperature yields 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, demonstrating the susceptibility of the β-carbon to nucleophilic attack, which is then followed by a second addition. mdpi.com

A notable nucleophilic addition to the carbonyl group itself is the addition of organometallic reagents, such as Grignard or organolithium reagents, which would lead to the formation of tertiary alcohols. While specific examples for this compound are not prevalent in the literature, this remains a fundamental and predictable transformation.

Another significant nucleophilic addition is the reaction with hydride reagents to yield the corresponding secondary alcohol, which is discussed in the reduction reactions section.

Condensation Reactions and Derivative Formation (e.g., Oximation)

The carbonyl group of this compound can undergo condensation reactions with primary amine derivatives to form a variety of imine-based products. A prominent example is the formation of oximes through reaction with hydroxylamine (B1172632). nih.gov This reaction is typically catalyzed by an acid or base and proceeds through the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.

The resulting oxime of this compound can exist as E and Z stereoisomers, and the control of this stereoselectivity can be influenced by reaction conditions and the specific hydroxylamine reagent used. nih.gov Oximes are valuable synthetic intermediates themselves, with the potential for further transformations such as reduction to amines or rearrangement reactions.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Oximation |

| This compound | Hydrazine (N₂H₄) | This compound hydrazone | Hydrazone Formation |

Aromatic Ring Functionalization and Derivatization

The phenyl and pyridyl rings of the molecule offer sites for functionalization, which can be exploited to modify the electronic properties of the compound or to extend its conjugation.

Electrophilic Aromatic Substitution on Phenyl and Pyridyl Rings

Electrophilic aromatic substitution (EAS) on this compound is influenced by the directing effects of the substituents on both rings. The acyl group attached to the phenyl ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position.

Conversely, the pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic substitution on the pyridine ring challenging, often requiring harsh reaction conditions. Substitution, when it does occur, is generally directed to the 3-position (C-5 of the pyridine ring in this molecule) to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Extended Conjugation

To achieve extended conjugation, halo-substituted derivatives of this compound can be utilized in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling involves the reaction of a halo-derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com For example, a bromo-substituted phenyl ring on the ketone could be coupled with a pyridineboronic acid to create a terphenyl-like system. A study on the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives demonstrated a successful Suzuki coupling between 3-pyridylboronic acid and a bromo-substituted phenyl urea (B33335), highlighting the feasibility of linking these two ring systems. researchgate.net

The Sonogashira coupling provides a method for the formation of a carbon-carbon bond between a halo-derivative and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org A halo-substituted version of this compound could be coupled with an alkyne, such as phenylacetylene, to introduce an alkynyl moiety and extend the π-system of the molecule. nih.gov

| Coupling Reaction | Halo-Substituted Reactant Example | Coupling Partner | Catalyst System (Typical) | Product Feature |

| Suzuki-Miyaura | 1-(4-Bromophenyl)-3-(pyridin-3-yl)propan-1-one | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl linkage |

| Sonogashira | 1-Phenyl-3-(5-bromopyridin-3-yl)propan-1-one | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Amine base | Aryl-alkyne linkage |

Reduction Reactions of the Propanone System

The ketone and the ethylene (B1197577) bridge of the propanone system are both susceptible to reduction under various conditions.

The most common reduction is the conversion of the carbonyl group to a secondary alcohol, 1-phenyl-3-(pyridin-3-yl)propan-1-ol. This is readily achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.org Sodium borohydride is a milder reagent and is often preferred for its selectivity for aldehydes and ketones. rsc.orgyoutube.com The existence of 1-phenyl-3-(pyridin-2-yl)propan-1-ol in chemical databases suggests that this is a standard and high-yielding transformation. chemsynthesis.com

For complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-), thereby converting this compound to 1-phenyl-3-(pyridin-3-yl)propane, harsher reduction methods are required. The two primary methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. These strongly acidic conditions make it unsuitable for substrates with acid-sensitive functional groups.

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. The basic conditions of the Wolff-Kishner reduction make it a complementary method to the Clemmensen reduction for substrates that are base-stable but acid-sensitive.

| Reduction Type | Reagent(s) | Product | Notes |

| Carbonyl to Alcohol | Sodium Borohydride (NaBH₄) | 1-Phenyl-3-(pyridin-3-yl)propan-1-ol | Mild and selective for the carbonyl group. |

| Carbonyl to Methylene (Clemmensen) | Zinc Amalgam (Zn(Hg)), HCl | 1-Phenyl-3-(pyridin-3-yl)propane | Harsh acidic conditions. |

| Carbonyl to Methylene (Wolff-Kishner) | Hydrazine (N₂H₄), KOH, heat | 1-Phenyl-3-(pyridin-3-yl)propane | Harsh basic conditions. |

Chemoselective Hydrogenation of C=C bonds in α,β-Unsaturated Systems

The saturated ketone, this compound, is synthesized through the selective reduction of the carbon-carbon double bond in its α,β-unsaturated precursor, (E)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one, a pyridyl-containing chalcone (B49325). Achieving this transformation with high chemoselectivity—reducing the C=C bond while preserving the C=O bond and the pyridine ring—is a significant challenge in organic synthesis. thieme-connect.com Various catalytic systems have been developed for the transfer hydrogenation of chalcones, which are broadly applicable to pyridyl-substituted variants.

Catalytic transfer hydrogenation offers a practical and efficient method for this reduction. thieme-connect.com Iridium and Ruthenium complexes, in particular, have demonstrated high efficacy. An iridium complex featuring a pyridine-imidazolidinyl ligand, using formic acid as the hydrogen source, has been shown to be effective for the chemoselective reduction of the C=C bond in a variety of chalcones, yielding the corresponding saturated ketones in excellent yields. thieme-connect.com This process is operationally simple and can be conducted in the air. thieme-connect.com

Similarly, Ru(II)-catalyzed asymmetric transfer hydrogenation using sodium formate (B1220265) as the hydrogen donor in an aqueous medium can reduce chalcones first to the saturated ketone (1,4-selectivity) and subsequently to the alcohol. nih.gov By controlling the reaction conditions, the transformation can be stopped at the saturated ketone stage. Supported palladium nanoparticles on biomass-derived carbon have also been utilized for the chemoselective transfer hydrogenation of α,β-unsaturated carbonyls, presenting a reusable catalyst option. nih.gov The choice of catalyst and reaction conditions is crucial for preventing the over-reduction of the carbonyl group or the hydrogenation of the pyridine ring. researchgate.net

Table 1: Catalytic Systems for Chemoselective Transfer Hydrogenation of the C=C Bond in α,β-Unsaturated Ketones

| Catalyst System | Hydrogen Source | Solvent | Key Features |

|---|---|---|---|

| Iridium-pyridine-imidazolidinyl complex | Formic Acid (HCOOH) | H₂O/MeOH | High chemoselectivity; operational simplicity (can be run in air); broad substrate scope. thieme-connect.com |

| Oxo-tethered-Ru(II) complex | Sodium Formate (HCOONa) | Water | Can achieve high enantiomeric purity in the final alcohol product; proceeds via the saturated ketone intermediate. nih.gov |

| Palladium nanoparticles on carbon (Pd/C) | Not specified | Not specified | Reusable catalyst system for transfer hydrogenation. nih.gov |

Rearrangement Reactions and Skeletal Modifications

The this compound framework is a valuable precursor for synthesizing more complex heterocyclic systems through skeletal modifications and rearrangement reactions. A significant transformation involves its use in the construction of fused bicyclic systems, such as pyrazolo[3,4-b]pyridines, which are of great interest in medicinal chemistry. mdpi.commdpi.comresearchgate.net For instance, derivatives of this compound can undergo cyclization reactions with aminopyrazoles to yield the pyrazolo[3,4-b]pyridine core. mdpi.com This synthetic strategy involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone (a chalcone precursor to the title compound) or a 1,3-diketone derivative, often catalyzed by acids or metal salts like ZrCl₄. mdpi.commdpi.com

Furthermore, the ketone functional group in this compound opens the door to several classical rearrangement reactions, allowing for profound skeletal modifications. wiley-vch.delibretexts.org

Baeyer-Villiger Rearrangement: Oxidation with a peroxy acid (like m-CPBA) could transform the ketone into one of two possible esters. The migratory aptitude (tertiary alkyl > phenyl > primary alkyl) suggests that the phenyl group would preferentially migrate, yielding 3-(pyridin-3-yl)propyl benzoate. wiley-vch.de

Beckmann Rearrangement: Conversion of the ketone to its oxime followed by treatment with acid (e.g., sulfuric acid) would induce a Beckmann rearrangement. wiley-vch.delibretexts.org The product would be an N-substituted amide. Depending on the stereochemistry of the oxime, either N-(3-(pyridin-3-yl)ethyl)benzamide or N-phenyl-3-(pyridin-3-yl)propanamide could be formed. wiley-vch.de

Favorskii Rearrangement: While typically applied to α-haloketones, this reaction demonstrates a base-catalyzed skeletal rearrangement to form a carboxylic acid derivative, showcasing another potential pathway for modification if the substrate were halogenated at the α-carbon. libretexts.org

Table 2: Potential Rearrangement Reactions of this compound

| Rearrangement | Reagent(s) | Potential Product(s) |

|---|---|---|

| Baeyer-Villiger | Peroxy acid (e.g., m-CPBA) | 3-(pyridin-3-yl)propyl benzoate |

Chelation and Ligand Chemistry Potential of this compound

The molecular structure of this compound contains two key donor atoms: the nitrogen of the pyridine ring and the oxygen of the carbonyl group. This arrangement allows the molecule to function as a bidentate N,O-chelating ligand for a wide variety of metal ions. The coordination chemistry of pyridyl ketones is extensive, as these ligands can form stable five- or six-membered chelate rings with metal centers. researchgate.netresearchgate.net

The coordination potential is analogous to that of the well-studied di-2-pyridyl ketone, which demonstrates a rich and diverse coordination chemistry. researchgate.netresearchgate.net In the case of this compound, the pyridine nitrogen and the carbonyl oxygen can bind to a single metal ion to form a stable chelate complex. The presence of both a "hard" oxygen donor and a "softer" nitrogen donor makes it a versatile ligand for a range of metal ions, from transition metals to lanthanides. mdpi.com

Upon coordination, the reactivity of the carbonyl group can be enhanced. For example, it can undergo nucleophilic attack by water or alcohols to form coordinated gem-diol or hemiacetal derivatives, respectively. researchgate.net The deprotonation of these coordinated species can lead to the formation of anionic ligands that are effective at bridging multiple metal centers, facilitating the self-assembly of polynuclear clusters and coordination polymers. researchgate.netresearchgate.net The phenyl and pyridyl groups also provide opportunities for secondary interactions, such as π-π stacking, which can further stabilize the resulting supramolecular structures. The demonstrated ability of pyridinyl imines and related dipyrazole structures to form discrete metal complexes and coordination polymers underscores the significant potential of this compound in the field of coordination chemistry and materials science. scielo.org.zamdpi.com

Structure Activity Relationship Sar Studies and Analogue Development of 1 Phenyl 3 Pyridin 3 Yl Propan 1 One Derivatives

Impact of Substituents on Phenyl and Pyridine (B92270) Rings on Molecular Activity

The phenyl and pyridine rings are key components of the 1-phenyl-3-(pyridin-3-yl)propan-1-one scaffold, and their substitution patterns significantly dictate the molecule's interaction with biological targets. Both the electronic and steric properties of these substituents play a crucial role in modulating activity.

Electronic Effects of Substituents

The electronic nature of substituents on both the phenyl and pyridine rings can profoundly alter the molecule's properties, such as its electron density distribution, which in turn affects its binding affinity to target proteins.

Similarly, on the pyridine ring, the electronic properties of substituents are critical. The pyridine nitrogen itself imparts an electron-deficient character to the ring, particularly at the 2, 4, and 6 positions. nih.gov Substituents can further modify this. For example, in a study of pyridinone derivatives, the presence of EWGs on the pyridine ring was found to contribute to the inhibitory effect by increasing the acidity of the N-H bond, thereby improving interactions with the active site of the target enzyme. frontiersin.org Conversely, the presence of electron-donating groups like methoxy (B1213986) (-OMe) and amino (-NH2) on pyridine derivatives has been shown to enhance antiproliferative activity in some cancer cell lines. nih.gov

The interplay of electronic effects between the two aromatic rings is also a significant factor. Cross-interaction between substituents on the phenyl and benzoyl rings of phenyl benzoates has been observed, where the electronic effects of a substituent on one ring modify the sensitivity of the carbonyl group to substituents on the other ring. nih.gov This principle likely applies to this compound derivatives as well, where the electronic nature of a substituent on the pyridine ring could influence the effect of a substituent on the phenyl ring, and vice versa.

Steric Effects of Substituents

The size and spatial arrangement of substituents on the phenyl and pyridine rings can have a significant impact on how the molecule fits into a protein's binding pocket, thereby influencing its activity.

On the phenyl ring, the steric bulk of a substituent can either be beneficial or detrimental, depending on the topology of the target's active site. In some cases, bulky groups can lead to steric clashes, reducing or abolishing activity. For example, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamides, the introduction of substituents on the phenylacetamide ring caused it to rotate out of plane, which could be attributed to steric hindrance. mdpi.com However, in other contexts, larger substituents may form favorable van der Waals interactions within a spacious binding pocket, leading to enhanced activity.

The steric effects of substituents on the pyridine ring are also a key determinant of activity. Research on 3-substituted 2,6-dichloropyridines has demonstrated that bulky substituents near the pyridine ring can influence the regioselectivity of nucleophilic aromatic substitution reactions. nih.gov In the context of biological activity, a study on pyridine derivatives revealed that those with bulky groups in their structures generally exhibited lower antiproliferative activity. nih.gov This suggests that for certain targets, smaller substituents on the pyridine ring are preferred to allow for optimal binding. However, in a study of 5-substituted pyridine analogues of a neuronal nicotinic acetylcholine (B1216132) receptor ligand, the introduction of a bulky phenyl group at the C5 position of the pyridine ring led to compounds with high binding affinity. nih.gov

Role of the Propanone Backbone Modifications in Activity Modulation

The three-carbon propanone backbone serves as a crucial linker between the phenyl and pyridinyl moieties, and its structural features, including length, rigidity, and the presence of functional groups, are important for modulating biological activity.

Modifications to the ketone group can have a profound effect. For example, reduction of the ketone to a hydroxyl group, as seen in 1-phenyl-3-pyridin-2-ylpropan-1-ol, would introduce a chiral center and a hydrogen bond donor, significantly altering the molecule's interactions with a target. chemsynthesis.com The presence of the carbonyl group itself is important, as it can act as a hydrogen bond acceptor.

Changes in the length of the carbon chain can also affect activity by altering the distance and relative orientation of the phenyl and pyridine rings. A shorter or longer chain would change how the terminal aromatic groups are presented to the binding site of a protein.

Introducing substituents along the propanone backbone can also influence activity. For example, the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one demonstrates a significant modification where two pyrazole (B372694) rings are attached to the C3 position. mdpi.comresearchgate.net This not only alters the steric and electronic properties of the backbone but also introduces additional hydrogen bond acceptors and donors, which can lead to new interactions with a biological target.

Heterocyclic Ring Substitutions and Fused Systems

Replacing the pyridine ring of this compound with other heterocyclic systems, both aromatic and saturated, is a common strategy in medicinal chemistry to explore new chemical space and modulate pharmacological properties.

Exploration of Pyrazole, Imidazole (B134444), Tetrazole, and Other Heteroaryl Analogues

The substitution of the pyridine ring with other five-membered heteroaromatic rings like pyrazole, imidazole, and tetrazole can lead to significant changes in biological activity. These rings differ in their electronic properties, hydrogen bonding capabilities, and metabolic stability.

Pyrazole analogues have been extensively studied due to their diverse pharmacological activities. frontiersin.org The pyrazole ring is a bioisostere of the pyridine ring and can participate in different interactions. For instance, a series of 1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide derivatives has been synthesized, indicating the interest in combining pyrazole and pyridine moieties. smolecule.com The synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, where the pyridyl group is replaced by two pyrazole rings, creates a compound with two pharmacologically valuable pyrazole moieties. mdpi.comresearchgate.net

Imidazole is another important heterocycle found in many biologically active compounds. frontiersin.org Replacing the pyridine ring with an imidazole ring would introduce a different electronic and hydrogen-bonding profile. The synthesis of various imidazole derivatives, often starting from precursors like 1-(4-aminophenyl)ethan-1-one, highlights the feasibility of incorporating this ring system into related scaffolds. nih.gov

Tetrazole rings are often used as bioisosteric replacements for carboxylic acid groups and can participate in hydrogen bonding. researchgate.net The replacement of a phenyl group with a tetrazole-containing pyridine analog in itraconazole (B105839) derivatives led to improved solubility and reduced off-target effects. nih.gov This suggests that incorporating a tetrazole ring in place of the pyridine in the this compound scaffold could lead to compounds with improved pharmacokinetic properties.

| Analogue Type | Key Structural Change | Potential Impact on Activity | Reference Example |

| Pyrazole | Pyridine replaced by pyrazole | Altered hydrogen bonding and electronic profile | 1-phenyl-3-(propan-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide smolecule.com |

| Dipyrazolyl | Pyridine and C3-proton replaced by two pyrazole rings | Introduction of additional pharmacophores | 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.comresearchgate.net |

| Imidazole | Pyridine replaced by imidazole | Different electronic and hydrogen bonding capacity | 2-((4-acetylphenyl)amino)-1-phenylethan-1-one derivatives nih.gov |

| Tetrazole | Pyridine replaced by tetrazole-containing moiety | Improved pharmacokinetic properties | Itraconazole analogues with tetrazole-containing pyridine nih.gov |

Incorporation of Morpholine (B109124), Piperidine (B6355638), and other Saturated Heterocycles

The introduction of saturated heterocyclic rings like morpholine and piperidine in place of or as a substituent on the pyridine ring can significantly alter the three-dimensional shape, basicity, and solubility of the parent compound.

Piperidine is another common six-membered saturated heterocycle found in many pharmaceuticals. mdpi.comwikipedia.org It is more basic than pyridine and has a distinct three-dimensional structure. The synthesis of piperidine derivatives through the reduction of pyridines is a common strategy. nih.gov Replacing the pyridine ring of this compound with a piperidine ring would result in a more flexible and basic compound, which could have a profound effect on its interaction with biological targets. For example, 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride is a known compound where the pyridyl moiety has been replaced by a piperidinyl group. arkpharmtech.com

| Analogue Type | Key Structural Change | Potential Impact on Activity | Reference Example |

| Morpholine | Introduction of a morpholine ring | Improved pharmacokinetics, altered 3D shape | 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one nih.govresearchgate.net |

| Piperidine | Pyridine replaced by piperidine | Increased basicity and flexibility | 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride arkpharmtech.com |

Linker Unit Modifications and Their Effect on Activity

The three-carbon propane (B168953) chain in this compound serves as a critical linker connecting the phenyl and pyridinyl pharmacophores. Modifications to this linker, including changes to its length, rigidity, and the introduction of different functional groups, have been explored to modulate the pharmacological activity of this class of compounds.

Research into related structural scaffolds demonstrates the linker's importance. For instance, in a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones, the introduction of a phenylthio group on the third carbon of the propane linker was a key feature in creating new cytotoxic agents. nih.gov This suggests that substitution on the propane backbone can significantly influence biological outcomes.

Furthermore, modifications to the ketone group within the linker have been investigated. A series of novel 3-phenylpropan-1-one oxime ethers containing a pyridine moiety were synthesized and evaluated for their antifungal activities. sioc-journal.cn In this case, converting the ketone to an oxime ether represents a significant alteration of the linker's electronic and hydrogen-bonding properties, leading to a different biological activity profile.

In a more complex modification, the core structure has been elaborated by replacing the simple propane linker with a more extended and functionalized system. For example, derivatives based on a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold were synthesized as potential antiproliferative agents. researchgate.net This modification introduces a phenylurea unit, dramatically changing the linker's length, rigidity, and hydrogen-bonding capabilities, which resulted in significant anticancer activity. researchgate.net

Another variation involves the replacement of the pyridin-3-yl group with other heterocycles attached to the third carbon of the propan-1-one linker. The synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, where two pyrazole rings are attached to the same carbon, highlights how the linker can be used to bring multiple pharmacophoric elements into a specific spatial arrangement. mdpi.comresearchgate.net

These examples from related compound series underscore that the propan-1-one linker is a highly adaptable component of the molecular architecture. Its modification offers a versatile strategy for fine-tuning pharmacokinetic and pharmacodynamic properties.

Stereochemical Aspects and Enantioselective SAR

The carbon atom at the third position of the this compound backbone can be a stereocenter if it bears four different substituents. The spatial arrangement of substituents around such a chiral center can lead to enantiomers that may exhibit different biological activities, potencies, and safety profiles. This phenomenon, where the biological activity differs between stereoisomers, is a crucial aspect of modern drug design. The U.S. Food and Drug Administration (FDA) has emphasized the need to study single enantiomers, as the inactive or less active enantiomer (the distomer) could contribute to side effects or have its own distinct pharmacological profile. google.com

While specific enantioselective SAR studies on this compound itself are not extensively detailed in the provided context, research on structurally analogous compounds highlights the importance of stereochemistry. For instance, studies on pheniramine-like 3-phenyl-3-heteroarylpropylamines, which are closely related structures where the ketone is replaced by an amine, have focused on the development of analytical methods for chiral separation. nih.gov Techniques like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) have been successfully employed to separate the enantiomers of these amines. nih.gov The ability to resolve these enantiomers is a prerequisite for evaluating their individual biological activities.

The development of methods for the chiral separation of diastereomers of related indole (B1671886) derivatives, such as 1-aryl-1H-pyrido[3,4-b]indole-3-carboxylates, further illustrates the significance of stereoisomerism in this chemical space. google.com In some cases, diastereomers have shown a six-fold difference in activity, emphasizing that stereochemistry is a critical determinant of biological function. google.com

The synthesis of chiral compounds can be approached either by separating a racemic mixture or through asymmetric synthesis. Asymmetric synthesis aims to produce a single enantiomer selectively. For example, asymmetric hydroesterification has been used to create chiral β-phenylalanine derivatives with high enantioselectivity. nih.gov Such methods are vital for obtaining enantiomerically pure compounds for pharmacological testing.

The following table summarizes the key aspects of stereochemistry in this and related series:

| Aspect | Description | Significance |

| Chiral Center | The C3 carbon of the propan-1-one linker can be a stereocenter. | Leads to the existence of enantiomers (non-superimposable mirror images). |

| Enantioselectivity | Enantiomers can have different affinities and efficacies for biological targets. | One enantiomer may be therapeutically active while the other is inactive or contributes to adverse effects. google.com |

| Chiral Separation | Analytical and preparative techniques (e.g., CE, HPLC) are used to resolve racemic mixtures. nih.gov | Enables the isolation and individual testing of each enantiomer. |

| Asymmetric Synthesis | Synthetic strategies designed to produce a single enantiomer preferentially. nih.gov | Provides an efficient route to enantiomerically pure compounds for drug development. |

Given the established principles of stereopharmacology and the data from analogous series, it is highly probable that the enantiomers of chiral this compound derivatives would exhibit significant differences in their biological activity. Therefore, the development of enantioselective syntheses and chiral separation methods is a critical step in the optimization of this class of compounds.

Emerging Applications of 1 Phenyl 3 Pyridin 3 Yl Propan 1 One Non Biological and Early Stage Biological

Material Science Applications (e.g., pH Sensing)

The presence of the pyridin-3-yl group is a key feature that suggests potential applications in material science, particularly as a pH sensor. The nitrogen atom on the pyridine (B92270) ring can be protonated and deprotonated in response to changes in environmental pH. This change in protonation state can alter the electronic properties of the molecule, leading to a detectable colorimetric or fluorescent response.

While direct studies on 1-Phenyl-3-(pyridin-3-yl)propan-1-one as a pH sensor are not extensively documented, research on analogous compounds containing the 2-phenyl-5-(pyridin-3-yl) moiety highlights this potential. For instance, a water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton was designed and demonstrated a clear colorimetric and fluorescent response to pH changes. mdpi.com This probe exhibited a "turn-on" colorimetric and "turn-off" fluorescent signal in the pH range of 5.5 to 6.5. mdpi.com The introduction of a cationic chain to the core structure enhanced its water solubility and fluorescence, making it an effective sensor in aqueous environments. mdpi.com Given these findings, it is plausible that this compound could be similarly functionalized to create novel pH-responsive materials.

Table 1: pH Sensing Properties of a Structurally Related Pyridin-3-yl Compound

| Compound | Scaffold | pH Response Mechanism | Effective pH Range | Signal Type |

|---|

Catalysis and Organic Transformations

The structure of this compound, containing both a ketone oxygen and a pyridine nitrogen, makes it a potential bidentate ligand for coordinating with metal ions. Such ligands are crucial in the field of metal complex catalysis. By binding to a metal center, these ligands can influence the metal's reactivity and selectivity, enabling a wide range of organic transformations.

Derivatives of imidazo[1,2-a]pyridines, which also feature a pyridine-like structure, have been successfully used in catalysis. For example, Y(OTf)₃ has been used as a Lewis acid catalyst for the three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines to produce C3-alkylated derivatives with good yields. mdpi.com Furthermore, compounds like 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, which share the propan-1-one backbone, are considered promising tripodal scorpionate-like ligands for coordination chemistry and catalysis due to their nitrogen-containing rings and ketone group. mdpi.com These examples suggest that this compound could serve as a valuable ligand in developing new catalytic systems for synthesizing complex organic molecules.

Potential as Lead Compounds in Drug Discovery (Pre-Clinical)

The 1-phenyl-3-aminopropan-1-one scaffold is a well-known pharmacophore present in many biologically active compounds. The incorporation of a pyridin-3-yl group can significantly influence the pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

Pre-clinical research on structurally similar molecules has shown promising results in various therapeutic areas, particularly in oncology.

Antiproliferative Activity: A series of new 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and showed significant in vitro antiproliferative activity against a panel of 60 human cancer cell lines. researchgate.net Some of these compounds exhibited superior potency compared to the established drug gefitinib (B1684475) in dozens of cell lines, especially those for colon cancer, breast cancer, and melanoma. researchgate.net

Cytotoxic Agents: In another study, new derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which share the core propanone structure, were evaluated as cytotoxic agents against MCF-7 human breast cancer cells. The results indicated that the introduction of a tertiary amine basic side chain, a feature inherent to the pyridine ring in the target compound, improves the cytotoxic effects on breast cancer cells. nih.gov

Neurological Disorders: The discovery of Perampanel, a noncompetitive AMPA receptor antagonist used in epilepsy treatment, highlights the importance of the pyridyl-phenyl structural motif in drug design for neurological diseases. nih.gov

These findings underscore the potential of this compound as a versatile lead compound for the development of new therapeutics.

Table 2: Pre-clinical Findings for Compounds Structurally Related to this compound

| Related Compound Class | Therapeutic Area | Key Pre-clinical Finding | Reference |

|---|---|---|---|

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)ureas | Oncology | Potent antiproliferative activity against NCI-60 cancer cell lines. researchgate.net | researchgate.net |

| 1,3-diphenyl-3-(phenylthio)propan-1-ones | Oncology | High cytotoxic activity on MCF-7 breast cancer cells. nih.gov | nih.gov |

Supramolecular Chemistry and Self-Assembly Properties

The aromatic phenyl and pyridine rings in this compound make it an ideal candidate for participating in non-covalent interactions, such as π–π stacking and C–H⋯π interactions. These interactions are the driving forces behind molecular self-assembly, leading to the formation of ordered, higher-level structures known as supramolecular assemblies.

Crystal structure analysis of closely related compounds provides direct evidence for such interactions.

The crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, an isomer of a morpholine (B109124) derivative of the target compound, reveals that pairs of molecules are linked into inversion dimers through weak C–H⋯π interactions. nih.gov The dihedral angle between the benzene (B151609) and pyridine rings in this molecule is 83.30 (5)°. nih.gov

Similarly, in the crystal structure of 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one, a related chalcone (B49325), adjacent pyrene (B120774) rings are linked by aromatic π–π stacking interactions. researchgate.net

These examples strongly suggest that this compound is capable of forming well-defined supramolecular structures in the solid state. The ability to control this self-assembly could be harnessed for the development of novel crystalline materials, gels, or liquid crystals with unique optical or electronic properties.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-Phenyl-3-(pyridin-3-yl)propan-1-one

Dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the broader class of molecules, including ketone derivatives and compounds featuring pyridine (B92270) moieties, has been the subject of numerous studies. For instance, novel 3-phenylpropan-1-one oxime ethers containing a pyridine group have been synthesized and shown to possess high antifungal activity. sioc-journal.cn Similarly, other propan-1-one derivatives have been investigated for their cytotoxic effects against cancer cell lines. The propafenone (B51707) class of molecules, which shares the propan-1-one core, has been identified as potent inhibitors of P-glycoprotein (Pgp)-mediated toxin efflux, a mechanism relevant to overcoming multidrug resistance in cancer. nih.gov These findings on analogous structures suggest that this compound could harbor significant, yet undiscovered, biological activities.

Unexplored Areas in Synthesis and Reactivity

The synthesis of β-functionalized ketones is an area of intense interest for organic chemists. nih.gov While standard methods likely apply to this compound, several advanced and green synthetic methodologies remain unexplored for this specific compound.

Future Synthetic Strategies:

Asymmetric Synthesis: Developing enantioselective methods to produce chiral versions of the molecule would be crucial, especially for pharmacological applications where stereochemistry often dictates biological activity.

Catalytic C-H Functionalization: Modern methods involving palladium-catalyzed direct C-H arylation of dithiane-protected acyl anion equivalents offer an unconventional, or "umpolung," approach to diaryl ketones. nih.govnih.gov Applying such strategies could provide novel and efficient routes to the target compound and its derivatives.

One-Pot and Multicomponent Reactions: Designing one-pot processes that combine multiple reaction steps, such as sequential Claisen and retro-Claisen reactions to transform aromatic ketones into esters, could significantly improve synthetic efficiency. sciencedaily.com Investigating multicomponent reactions involving the core components could also yield novel and diverse related structures. rsc.org

Green Chemistry Approaches: The use of greener solvents, solid-state synthesis (as demonstrated for a related dipyrazole propanone on an alumina (B75360) surface), or biocatalysis would align with modern sustainable chemistry principles. mdpi.com

The reactivity of the molecule also presents several avenues for exploration, including reactions at the carbonyl group, the α- and β-carbons, and functionalization of the aromatic and pyridine rings.

Advanced Spectroscopic and Computational Methodologies for Deeper Understanding

A thorough characterization is fundamental to understanding the structure-property relationships of this compound.

Spectroscopic Analysis: Standard techniques like IR and NMR spectroscopy can confirm the basic structure. The carbonyl (C=O) stretch in the IR spectrum is expected between 1685-1715 cm⁻¹ due to conjugation with the phenyl ring. oregonstate.edulibretexts.orglibretexts.org In ¹H NMR, the protons alpha to the carbonyl would appear deshielded around 2-2.5 ppm. oregonstate.edu However, more advanced methods could provide deeper insights.

Solid-State NMR and X-ray Crystallography: These techniques would elucidate the molecule's conformation and intermolecular interactions in the solid state.

Advanced Mass Spectrometry: Techniques identifying characteristic fragmentation patterns, such as α-cleavage and McLafferty rearrangement, can provide definitive structural confirmation. libretexts.orgfiveable.mepressbooks.pub

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can predict the molecule's optimized geometry, electronic properties (like frontier molecular orbitals and electrostatic potential maps), and spectroscopic signatures (NMR and IR shifts), providing a theoretical counterpart to experimental data. researchgate.net

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of the compound, guiding the design of more potent derivatives. This has been used effectively for other ketone- and pyridine-containing compounds. researchgate.netnih.gov

Noncovalent Interaction Analysis: Studies on pyridine-ketone adducts have revealed interesting n→π* interactions between the pyridine nitrogen and the carbonyl carbon, which can be explored computationally and experimentally to understand the molecule's conformational preferences and intermolecular associations. researchgate.netillinois.edursc.orgcsic.es

Opportunities for Further SAR Elucidation

A systematic Structure-Activity Relationship (SAR) study is essential to optimize the potential biological activity of this compound. This involves synthesizing a library of analogs and evaluating how structural modifications affect their function. nih.gov

| Propanone Linker | Alkyl substitution at α or β positions, Introduction of unsaturation (chalcone), Replacement of carbonyl with oxime or other groups | To assess the role of the linker's flexibility, length, and the nature of the carbonyl group in target binding. sioc-journal.cn |

By correlating these structural changes with biological activity, a pharmacophore model can be developed to guide the rational design of next-generation compounds. nih.gov

Future Avenues for Mechanistic Biological Research

Given the diverse biological roles of ketones and pyridine derivatives, identifying the specific molecular mechanisms of this compound is a critical future step. numberanalytics.comdrugbank.com

Potential Mechanistic Pathways to Investigate:

Enzyme Inhibition: Many drugs act by inhibiting specific enzymes. Screening the compound against panels of kinases, proteases, or metabolic enzymes like α-glucosidase could reveal specific targets. acs.org

Receptor Binding: The compound could act as an agonist or antagonist at various receptors, such as G protein-coupled receptors (GPCRs). dntb.gov.ua

Ion Channel Modulation: The ability to modulate ion channels is a common mechanism for drugs affecting the central nervous system and cardiovascular system. nih.gov

Disruption of Protein-Protein Interactions: The molecule could interfere with key signaling pathways by preventing essential protein interactions.

Metabolic Effects: Ketone bodies themselves are signaling molecules and alternative energy sources. Investigating if this compound influences cellular metabolism, inflammation, or oxidative stress could uncover novel therapeutic angles. dntb.gov.uanih.govahajournals.org

Broadening Applications Beyond Current Scope

Beyond potential pharmaceutical uses, the structural features of this compound suggest applications in other fields.

Materials Science: The presence of aromatic rings suggests potential for creating materials with interesting photophysical properties. Related chalcone (B49325) derivatives, for example, are of interest to physical chemists. The pyridine nitrogen also offers a site for coordination.

Coordination Chemistry: The ketone and pyridine moieties can act as ligands for metal ions. Related dipyrazole ketones have been considered as prospective tripodal "scorpionate-like" ligands for creating metal complexes for catalysis. mdpi.com

Agrochemicals: The antifungal activity observed in related pyridine-containing propanone oximes suggests that derivatives of this compound could be explored as new pesticides or fungicides. sioc-journal.cn

Synthetic Intermediates: As a functionalized ketone, the compound is a valuable building block for the synthesis of more complex molecules and heterocyclic systems. nih.govresearchgate.net Recent advances show that aromatic ketones can be transformed into esters in one-pot procedures, broadening their utility in synthesizing valuable aromatic compounds. sciencedaily.com

常见问题

Basic: What experimental parameters are critical for optimizing the synthesis of 1-Phenyl-3-(pyridin-3-yl)propan-1-one?

Answer:

The synthesis of this compound requires meticulous control of reaction parameters:

- Temperature : Elevated temperatures may accelerate side reactions, while low temperatures can reduce yields. A balance is needed to favor the desired pathway .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO or THF) are often preferred to stabilize intermediates and enhance reaction rates .

- pH Control : Acidic or basic conditions influence protonation states of reactants, particularly nitrogen-containing intermediates like pyridine derivatives .

- Reagent Purity : Impurities in starting materials can lead to side products, necessitating rigorous purification of intermediates .

Basic: What analytical techniques are recommended for characterizing this compound and validating its structure?

Answer:

- X-ray Crystallography : For unambiguous structural determination, use programs like SHELXL for refinement and ORTEP-3 for graphical representation. SHELX tools are robust for small-molecule crystallography .

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the phenyl, pyridinyl, and ketone groups. Coupling constants in aromatic regions help distinguish substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying synthetic success .

Basic: What safety protocols should be followed when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid dermal or ocular exposure .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation .

- Storage : Store in airtight containers under inert conditions (e.g., nitrogen) to prevent degradation. Refer to SDS guidelines for compatibility .

Advanced: How can catalytic mechanisms be leveraged in synthesizing derivatives of this compound?

Answer:

- Oxidative Amination : I₂/H₂O₂ systems under neat conditions can catalyze intramolecular C–H bond activation, forming fused nitrogen heterocycles (e.g., imidazo[1,2-a]pyridines) .

- Mechanistic Insight : HOI (generated from I₂ and H₂O₂) facilitates intermediate cyclization via SN2 pathways. Optimize catalyst loading (20 mol% I₂) and oxidant equivalents (2 equiv. H₂O₂) for maximal yield .

Advanced: How do crystallographic refinement tools like SHELX improve structural validation?

Answer:

- SHELXL : Enables high-precision refinement against high-resolution data, handling twinning and disorder common in heterocyclic compounds .

- Validation Metrics : Use R-factors, electron density maps (σmax/min), and Hirshfeld tests to assess model accuracy. SHELXTL integrates visualization for error correction .

- Data Deposition : Submit refined CIF files to repositories (e.g., CCDC) for peer validation, ensuring compliance with IUCr standards .

Advanced: How do structural analogs of this compound influence structure-activity relationship (SAR) studies?

Answer:

- Pyridine Modifications : Substituting pyridin-3-yl with pyridin-4-yl alters electron density, affecting binding affinity in pharmacological targets .

- Ketone Functionalization : Replacing the propan-1-one group with oxime or thioether moieties can modulate reactivity and bioavailability .

- Case Study : 3-(4-Hydroxyphenyl)-1-(pyridin-3-yl)propan-1-one oxime derivatives exhibit enhanced stability under photoredox conditions, relevant to photopharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。